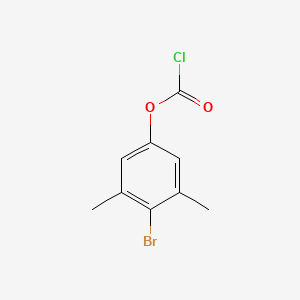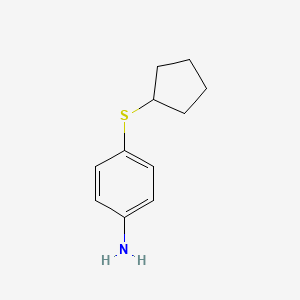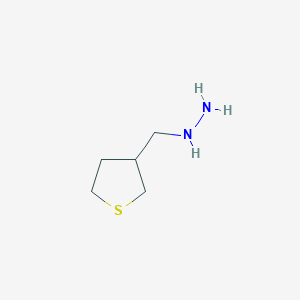
(Thiolan-3-ylmethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Thiolan-3-ylmethyl)hydrazine is a chemical compound with the molecular formula C5H13N2S It is a derivative of hydrazine, featuring a thiolane ring attached to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Thiolan-3-ylmethyl)hydrazine typically involves the reaction of thiolane derivatives with hydrazine. One common method is the nucleophilic substitution reaction where a thiolane derivative reacts with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring consistent quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
(Thiolan-3-ylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiolane derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted hydrazine derivatives.
科学的研究の応用
(Thiolan-3-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of (Thiolan-3-ylmethyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to interfere with cellular processes, potentially leading to cell death or inhibition of microbial growth. The exact molecular pathways involved depend on the specific application and target organism.
類似化合物との比較
Similar Compounds
Hydrazine: A simple derivative with similar reactivity but lacking the thiolane ring.
Thiazoles: Compounds with a similar sulfur-nitrogen heterocyclic structure.
Thiazolidines: Five-membered heterocyclic compounds containing sulfur and nitrogen.
Uniqueness
(Thiolan-3-ylmethyl)hydrazine is unique due to the presence of both a thiolane ring and a hydrazine moiety. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its simpler counterparts.
特性
分子式 |
C5H12N2S |
|---|---|
分子量 |
132.23 g/mol |
IUPAC名 |
thiolan-3-ylmethylhydrazine |
InChI |
InChI=1S/C5H12N2S/c6-7-3-5-1-2-8-4-5/h5,7H,1-4,6H2 |
InChIキー |
NLYGJSAPYWMARP-UHFFFAOYSA-N |
正規SMILES |
C1CSCC1CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)

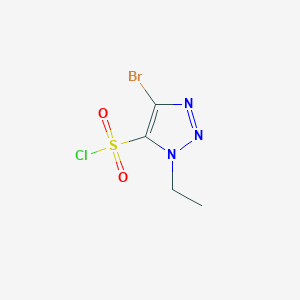
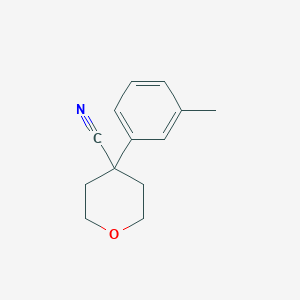
![2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13218284.png)
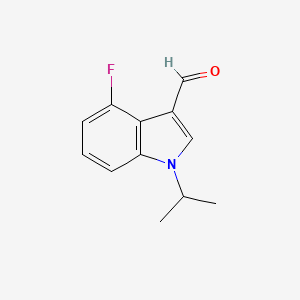
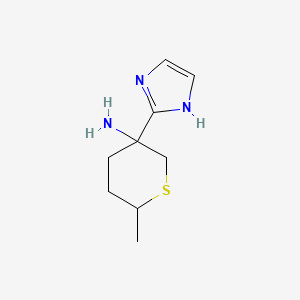
![{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218294.png)
![(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13218303.png)
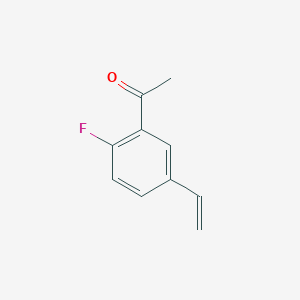
![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)

